molecular formula C12H11BrN2 B2557341 N-[(4-bromophenyl)methyl]pyridin-2-amine CAS No. 117382-43-1

N-[(4-bromophenyl)methyl]pyridin-2-amine

Cat. No.: B2557341
CAS No.: 117382-43-1
M. Wt: 263.138
InChI Key: MBJGVIVWYUXRQP-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]pyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]pyridin-2-amine typically involves the reaction of 4-bromobenzyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized products such as N-[(4-bromophenyl)methyl]pyridin-2-one.

    Reduction Reactions: Reduced derivatives such as this compound.

Scientific Research Applications

N-[(4-bromophenyl)methyl]pyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Chemical Research: The compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]pyridin-2-amine: Similar structure with a chlorine atom instead of bromine.

    N-[(4-fluorophenyl)methyl]pyridin-2-amine: Contains a fluorine atom in place of bromine.

    N-[(4-methylphenyl)methyl]pyridin-2-amine: Features a methyl group instead of bromine.

Uniqueness

N-[(4-bromophenyl)methyl]pyridin-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJGVIVWYUXRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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